8-Isopropyltheophylline
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Overview
Description
8-Isopropyltheophylline is a derivative of theophylline, a well-known xanthine compound. It has the molecular formula C10H14N4O2 and a molecular weight of 222.2438 g/mol . This compound is characterized by the presence of an isopropyl group attached to the eighth position of the theophylline molecule, which significantly influences its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted theophylline compounds .
Scientific Research Applications
8-Isopropyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl substitution on theophylline derivatives.
Biology: It serves as a tool to investigate the biological activities of xanthine derivatives, including their effects on enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in respiratory diseases due to its bronchodilator properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Isopropyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor , leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchial airways. Additionally, it blocks adenosine receptors , which contributes to its stimulant effects on the central nervous system .
Comparison with Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
8-Chlorotheophylline: A derivative with similar pharmacological effects but different chemical properties.
Uniqueness: 8-Isopropyltheophylline is unique due to the presence of the isopropyl group, which alters its pharmacokinetic and pharmacodynamic profile compared to other theophylline derivatives. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
2850-40-0 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,3-dimethyl-8-propan-2-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-5(2)7-11-6-8(12-7)13(3)10(16)14(4)9(6)15/h5H,1-4H3,(H,11,12) |
InChI Key |
NKNVOKGUNUZJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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